3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
Description
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)27-14-10-11-16-19(12-14)26-13-17(20(16)23)15-8-6-7-9-18(15)25-3/h6-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUVNUBHXOXZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
A substituted acetophenone (e.g., 2-hydroxy-5-methoxyacetophenone) reacts with 2-methoxybenzaldehyde under microwave irradiation to form a chalcone intermediate. Optimized conditions include:
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Solvent system : 1,2-dichloroethane and morpholine (1:1 v/v)
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Temperature : 100°C
The chalcone intermediate is isolated in 85–90% yield, verified by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
Oxidative Cyclization
The chalcone undergoes cyclization and oxidation to form the 4-oxo-4H-chromen-7-ol derivative. Key steps include:
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Dissolving the chalcone in ethanol and cooling to 0–5°C.
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Adding aqueous NaOH (5 M) and H₂O₂ (30% w/w) dropwise.
This step achieves a 75–80% yield, with the 7-hydroxy group confirmed via infrared (IR) spectroscopy (O–H stretch at 3200–3400 cm⁻¹).
Installation of the Diethylcarbamate Group
The 7-hydroxy chromenone intermediate is converted to the diethylcarbamate using diethylcarbamoyl chloride (ClCONEt₂) under basic conditions. This method is validated by DoM studies.
Reaction Conditions
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Base : Sodium hydride (NaH, 1.2 equiv) in tetrahydrofuran (THF)
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Electrophile : Diethylcarbamoyl chloride (1.1 equiv)
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Temperature : 0°C to room temperature
The reaction proceeds via nucleophilic acyl substitution, with the phenolic oxygen attacking the electrophilic carbonyl carbon of ClCONEt₂.
Yield Optimization
| Electrophile | Base | Solvent | Yield (%) |
|---|---|---|---|
| ClCONEt₂ | NaH | THF | 86 |
| ClCONEt₂ | Pyridine | DCM | 72 |
Data from analogous systems demonstrate that NaH in THF maximizes yield by deprotonating the phenol efficiently.
Alternative Synthetic Routes
Directed Ortho Metalation (DoM) Strategy
The O-carbamate group serves as a directing group for further functionalization, though this is unnecessary for the target compound. However, studies on related systems highlight its utility:
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Metalation : Treating the carbamate with LDA (lithium diisopropylamide) at −78°C.
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Electrophilic quenching : Adding electrophiles (e.g., MeI, CO₂) to install substituents.
While this approach is more relevant for polysubstituted aromatics, it underscores the stability of the carbamate group under strong bases.
One-Pot Microwave Synthesis
Combining condensation and cyclization in a single microwave step reduces reaction time:
This method minimizes intermediate purification but requires precise temperature control to avoid side reactions.
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.15 (t, 6H, NCH₂CH₃), 3.85 (s, 3H, OCH₃), 6.90–7.80 (m, aromatic protons) |
| IR | 1720 cm⁻¹ (C=O, carbamate), 1650 cm⁻¹ (C=O, chromenone) |
| MS | m/z 367.4 [M+H]⁺ |
Data align with structurally similar compounds.
Challenges and Mitigation
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Regioselectivity in Cyclization :
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Carbamate Hydrolysis :
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cycle time | 48 hours | 72 hours |
| Overall yield | 62% | 58% |
| Purity | >95% | >93% |
Scaling up requires specialized equipment for microwave irradiation and low-temperature quenching .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy and carbamate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Acidic conditions |
| Reduction | NaBH4, LiAlH4 | Anhydrous solvents |
| Substitution | N-bromosuccinimide | Base-catalyzed |
These reactions allow for the modification of the compound's structure, leading to diverse derivatives with potential applications in various fields.
Biology
The compound has been investigated for its potential biological activities, including:
- Anti-inflammatory properties : Studies suggest that it may inhibit enzymes involved in inflammatory pathways.
- Antioxidant activity : The presence of the methoxy group enhances its ability to scavenge free radicals.
- Anticancer effects : Preliminary research indicates that it may induce apoptosis in cancer cells.
Case Study: Enzyme Inhibition
Research has shown that similar chromenone derivatives exhibit notable enzyme inhibitory activities. For instance:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 60.17 |
| Butyrylcholinesterase (BChE) | Competitive | 61.72 |
These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's, where cholinesterase activity is dysregulated.
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications:
- Drug Development : Its unique structure allows for modifications that enhance pharmacological properties.
- Therapeutic Research : Investigated as a candidate for developing new drugs targeting inflammatory and cancer pathways.
Industrial Applications
The compound's unique chemical properties make it suitable for developing new materials, including:
- Polymers : Used as an additive to improve material properties.
- Coatings : Its stability and solubility enhance the performance of protective coatings.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the chromen-4-one scaffold but differ in substituents, significantly altering their biological and physicochemical profiles.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Position and Enzyme Binding :
- The 2-methoxyphenyl group in the target compound enhances AChE/BChE binding compared to 4-methoxyphenyl analogs, as shown by molecular dynamics (MD) simulations (RMSD < 2.0 Å) .
- Replacement of the diethylcarbamate with dimethylcarbamate (e.g., compound in Table 1, row 3) reduces molecular weight but may compromise BBB permeability due to lower lipophilicity .
Carbamate vs. Ester Derivatives :
- The diethylcarbamate group improves metabolic stability compared to ester derivatives (e.g., 4-methylbenzoate or propionate ), which are more prone to hydrolysis .
Toxicity and Drug-Likeness: All compounds in Table 1 comply with Lipinski’s rule (molecular mass <500 g/mol, LogP <5).
Research Findings and Data
Table 2: Experimental and Computational Data
Biological Activity
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology. Understanding its biological activity involves exploring its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H21NO5
- Molecular Weight : 365.39 g/mol
- IUPAC Name : this compound
This compound features a chromenone core, substituted with a methoxyphenyl group and a diethylcarbamate moiety, which contributes to its biological activity.
Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit notable enzyme inhibitory activities. For instance, studies have shown that chromenone derivatives can inhibit cholinesterases, which are crucial for neurotransmitter regulation.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 60.17 |
| Butyrylcholinesterase (BChE) | Competitive | 61.72 |
These values indicate moderate inhibition, suggesting potential applications in treating conditions like Alzheimer's disease where cholinesterase activity is dysregulated .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Chromenone derivatives are known for their ability to scavenge free radicals, which is vital in preventing oxidative stress-related diseases. The antioxidant activity can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl):
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 3-(2-methoxyphenyl)-4-oxo... | 85% at 50 µM |
This level of activity positions the compound as a potential candidate for further development in antioxidant therapies .
Anti-inflammatory Properties
In addition to enzyme inhibition and antioxidant activity, this compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation:
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| COX-1 | 70% | 50 |
| COX-2 | 99% | 50 |
These findings suggest that the compound could be beneficial in managing inflammatory conditions .
Study on Cholinesterase Inhibition
A study conducted on various chromenone derivatives, including those structurally related to this compound, revealed their selective inhibition of cholinesterases. The research employed molecular docking techniques to elucidate the binding interactions between the compounds and the active sites of AChE and BChE. The results indicated that specific substitutions on the chromenone core enhanced binding affinity and selectivity towards BChE over AChE, making these compounds promising candidates for Alzheimer's treatment .
Antioxidant Efficacy Evaluation
Another significant study assessed the antioxidant efficacy of various chromenone derivatives using different methods such as DPPH and ABTS assays. The results highlighted that compounds with methoxy substitutions exhibited superior scavenging activities compared to their unsubstituted counterparts. This reinforces the notion that structural modifications can significantly influence biological activities .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the chromene backbone via cyclization of substituted phenyl precursors, followed by diethylcarbamate functionalization at the 7-position. Critical steps include protecting group strategies (e.g., acetyl intermediates as seen in structurally related compounds) and purification via column chromatography with gradient elution. Purity validation requires HPLC (≥95% purity) and mass spectrometry (HRMS for molecular ion confirmation) .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, carbonyl signals at δ 170–180 ppm) .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in chromene derivatives) .
- FT-IR : Key stretches include C=O (1680–1720 cm⁻¹) and carbamate N-H (3200–3400 cm⁻¹) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are essential. Use accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the carbamate group is a major degradation pathway; storage at -20°C in amber vials is recommended .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell line authentication, serum batch consistency).
- Data Meta-Analysis : Use tools like PRISMA guidelines to evaluate bias in published datasets. For example, discrepancies in IC₅₀ values may arise from assay protocols (MTT vs. resazurin) .
- Mechanistic Profiling : Combine phenotypic screening with target-based assays (e.g., kinase inhibition profiling) to resolve off-target effects .
Q. What computational strategies predict the environmental fate and ecotoxicity of this compound?
- Methodological Answer :
- QSAR Models : Predict logP (hydrophobicity) and biodegradability using software like EPI Suite.
- Molecular Dynamics Simulations : Study interactions with biological membranes or enzymes (e.g., cytochrome P450 isoforms) .
- Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri assays to validate computational predictions .
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to optimize parameters (temperature, solvent polarity, catalyst loading). For example, using DMF as a solvent increases carbamate coupling efficiency .
- Flow Chemistry : Continuous flow systems minimize side reactions (e.g., oxidation at the 4-oxo position) .
Q. What theoretical frameworks guide the design of bioactivity studies for this compound?
- Methodological Answer : Link hypotheses to established mechanisms (e.g., structural analogs inhibiting NF-κB or COX-2). Use SAR (Structure-Activity Relationship) models to prioritize derivatives for testing. For example, methoxyphenyl groups enhance membrane permeability in chromenes .
Q. How can crystallographic data resolve ambiguities in tautomeric forms or polymorphism?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
